3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride
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Overview
Description
3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride is a heterocyclic compound . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is part of a class of compounds known as imidazopyridines, which are structural analogs of purine bases such as adenine and guanine .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyrimidine derivatives, which are structurally similar to the compound , has been achieved by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The use of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers .Molecular Structure Analysis
The molecular structure of this compound is characterized by a fused bicyclic 5,6 heterocycle . The empirical formula is C8H7N3O2 .Chemical Reactions Analysis
Imidazo[1,5-a]pyrimidines, which are structurally similar to the compound , have been found to undergo unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives under acidic conditions . This process involves the cleavage of a C–N bond and the formation of a C–C bond .Scientific Research Applications
Heterocyclic Compound Synthesis and Anti-inflammatory Activity
Research has focused on the synthesis of heterocyclic compounds, including imidazo[1,2-a]pyridine derivatives, and their evaluation for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. For instance, the preparation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids through the reaction of 2-aminopyridines with ethyl 2-chloroacetoacetate, followed by hydrolysis, led to new carboxylic acids evaluated for pharmacological activities (Abignente et al., 1982). Similarly, derivatives of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid have been synthesized and tested for their anti-inflammatory and analgesic activities, with one compound showing significant efficacy (Di Chiacchio et al., 1998).
Catalytic Activity and Carbon-Carbon Bond Formation
Another application area is in catalysis, where benzimidazolium salts and their palladium complexes have been synthesized and characterized for use in Suzuki–Miyaura cross-coupling and arylation reactions. These compounds have demonstrated efficient routes for forming asymmetric biaryl compounds, even at very low catalyst loadings, showcasing their potential in facilitating complex organic synthesis (Akkoç et al., 2016).
Novel Synthetic Routes and Chemical Properties
Research has also explored novel synthetic routes for imidazo[1,2-a]pyridines and related compounds, demonstrating the versatility of these heterocyclic frameworks. For example, a water-mediated hydroamination and silver-catalyzed aminooxygenation have been employed to synthesize methylimidazo[1,2-a]pyridines, highlighting innovative approaches to constructing these compounds (Mohan et al., 2013).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been known to interact with their targets, leading to changes that can inhibit the growth of certain bacteria, such as mycobacterium tuberculosis .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been known to affect various biochemical pathways, leading to their downstream effects .
Pharmacokinetics
The pharmacokinetics of similar compounds can be influenced by factors such as absorption, distribution, metabolism, and excretion .
Result of Action
Imidazo[1,2-a]pyridine analogues have been known to exhibit significant activity against certain bacteria, leading to their inhibition .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
Properties
IUPAC Name |
3-methylimidazo[1,5-a]pyridine-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-6-10-4-8-3-2-7(9(12)13)5-11(6)8;/h2-5H,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUBBEDJYQSMHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1C=C(C=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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